3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol
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Overview
Description
3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol is a chemical compound with the molecular formula C12H18N2O It is characterized by the presence of an amino group, a pyrrolidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol typically involves the reaction of 3-hydroxybenzaldehyde with 2-amino-1-pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary or secondary amines .
Scientific Research Applications
3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
- 3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]aniline
- 3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]methanol
Comparison: Compared to similar compounds, 3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol is unique due to the presence of the phenol group, which imparts distinct chemical and biological properties. The phenol group can undergo specific reactions that are not possible with aniline or methanol derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-amino-1-pyrrolidin-1-ylethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(15)8-10/h3-5,8,12,15H,1-2,6-7,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWGAFYJJLFWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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